Cilazapril - 92077-78-6

Cilazapril

Catalog Number: EVT-292086
CAS Number: 92077-78-6
Molecular Formula: C22H33N3O6
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilazapril is a prodrug form of Cilazaprilat, classified as an angiotensin-converting enzyme (ACE) inhibitor [, , , ]. It's recognized as one of the most potent ACE inhibitors available, exhibiting high specificity in its inhibition of ACE compared to other enzymes []. While primarily researched for its cardiovascular effects, Cilazapril also plays a role in other physiological processes like fibrinolysis []. This analysis focuses on the scientific research applications of Cilazapril, excluding drug use, dosage, and side effects.

Future Directions
  • Drug Delivery Systems: Research into novel drug delivery systems for Cilazapril, such as transdermal patches, could improve patient compliance and potentially enhance its therapeutic benefits [].
Synthesis Analysis

The synthesis of cilazapril involves several steps, typically beginning with the preparation of key intermediates through reactions involving nitro or halo-substituted phenyl sulfonic esters. A notable method includes the use of specific coupling agents to facilitate the formation of the amide bond between the phenylbutyric acid derivative and the pyridazine derivative .

Key parameters in the synthesis process include:

  • Temperature Control: Maintaining optimal temperatures during reactions to ensure high yields.
  • Solvent Selection: The choice of solvent can significantly influence reaction kinetics and product purity.
  • Purification Techniques: Techniques such as recrystallization or chromatography are employed to isolate cilazapril from reaction mixtures.
Molecular Structure Analysis

Cilazapril monohydrate exhibits a complex molecular structure characterized by multiple functional groups, including an amide bond, a carboxylic acid group, and an ethoxy group. The IUPAC name for cilazapril is (1S,9S)-9-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-10-oxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid hydrate .

Structural Features:

  • Molecular Formula: C22_{22}H31_{31}N3_3O5_5·H2_2O
  • Functional Groups: Amide, carboxylic acid, ether
  • Three-Dimensional Configuration: The compound has stereocenters contributing to its specific biological activity.
Chemical Reactions Analysis

Cilazapril undergoes hydrolysis to form cilazaprilat after administration. This reaction is crucial for its pharmacological effect as cilazaprilat acts as the active metabolite inhibiting angiotensin-converting enzyme. The kinetics of this hydrolysis can be influenced by factors such as pH and temperature .

Key Reactions:

  1. Hydrolysis:
    Cilazapril+H2OCilazaprilat\text{Cilazapril}+\text{H}_2\text{O}\rightarrow \text{Cilazaprilat}
  2. Enzyme Inhibition: Cilazaprilat binds to angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II.
Mechanism of Action

Cilazapril exerts its therapeutic effects primarily through the inhibition of angiotensin-converting enzyme. By blocking this enzyme, cilazapril reduces the synthesis of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion. This results in decreased blood pressure and reduced fluid retention.

Mechanistic Details:

  • Inhibition Efficiency: Cilazaprilat achieves over 90% inhibition of plasma angiotensin-converting enzyme activity within two hours post-administration.
  • Physiological Effects: Increased plasma renin activity and decreased levels of angiotensin II lead to vasodilation and reduced blood volume .
Physical and Chemical Properties Analysis

Cilazapril monohydrate possesses specific physical and chemical properties that influence its pharmacokinetics and formulation:

  • Solubility: Water solubility is approximately 1.06 mg/mL.
  • LogP Value: Indicates moderate lipophilicity with a logP value around -0.2.
  • pKa Values: Strongest acidic pKa at 3.41 and basic pKa at 5.35 suggest it can exist in both protonated and deprotonated forms under physiological conditions.
  • Polar Surface Area: Approximately 99.18 Ų indicates its potential for bioavailability .
Applications

Cilazapril monohydrate is primarily used in clinical settings for managing hypertension and heart failure. Its effectiveness in lowering blood pressure makes it a valuable treatment option for patients with cardiovascular diseases.

Scientific Applications:

  • Pharmaceutical Development: Research continues into optimizing delivery systems for cilazapril using novel materials such as lignin-based particles to enhance drug release profiles .
  • Controlled Release Formulations: Innovations in drug formulation aim to improve the pharmacokinetic properties of cilazapril through advanced polymeric systems.
Introduction to Cilazapril Monohydrate

Historical Development and Regulatory Approval

Cilazapril was developed through innovative computer-modeling techniques to optimize specificity and selectivity for angiotensin-converting enzyme. Patented in 1982, it represents a second-generation angiotensin-converting enzyme inhibitor designed to overcome limitations of earlier sulfhydryl-containing agents. The monohydrate form (chemical abstracts service registry number 92077-78-6) received its initial regulatory approval for medical use in 1990, with international brand registrations including Inhibace (Australia/Canada), Vascace (Europe), and Dynorm (select markets) [4] [6]. The development program encompassed extensive clinical investigation in over 4,000 patients across various cardiovascular conditions, establishing its therapeutic profile in diverse populations including elderly patients and those with renal impairment [6]. Notably, cilazapril monohydrate has not received approval in the United States pharmaceutical market, remaining exclusively available in international jurisdictions [2] [4].

Structural Classification within the Angiotensin-Converting Enzyme Inhibitor Class

Cilazapril monohydrate (chemical formula: C₂₂H₃₃N₃O₆) belongs to the dipeptide analog subclass of angiotensin-converting enzyme inhibitors. Its molecular structure features:

  • A bicyclic [1,2]-diazepine ring system fused with pyridazine
  • L-proline derivative at the C-terminus
  • Ethoxycarbonylphenylpropylamino moiety at the N-terminus
  • Free carboxylic acid group enabling zinc coordination in angiotensin-converting enzyme's active site [2] [5]

Table 1: Structural and Physicochemical Properties of Cilazapril Monohydrate

PropertySpecification
Molecular Weight435.51 g/mol (monohydrate form)
Chemical FormulaC₂₂H₃₃N₃O₆
Parent Compound CAS88768-40-5 (anhydrous)
Monohydrate CAS92077-78-6
Ionization ConstantspKa₁ = 1.93 (acidic), pKa₂ = 7.61 (basic)
Prodrug ConversionHydrolysis to cilazaprilat (active metabolite)
StereochemistryAll-(S) configuration required for activity

The prodrug design facilitates oral absorption, with hepatic esterases converting cilazapril to the active diacid metabolite cilazaprilat. This metabolite contains the critical zinc-binding carboxyl group that competitively inhibits angiotensin-converting enzyme's catalytic site, preventing angiotensin I conversion to angiotensin II [2]. Among eight possible stereoisomers, only the all-(S) configuration exhibits optimal binding to angiotensin-converting enzyme's active site, demonstrating the structure-activity relationship's stereoselective requirements [4]. The monohydrate crystalline form enhances stability through water molecule integration into the crystal lattice, reducing degradation rates compared to anhydrous formulations [5].

Therapeutic Significance in Cardiovascular Disease Management

Hypertension Management

Cilazapril monohydrate demonstrates significant antihypertensive efficacy in mild-to-moderate essential hypertension at daily doses of 2.5-5 mg. Clinical trials establish its equivalence to first-line antihypertensives including hydrochlorothiazide, slow-release propranolol, nitrendipine, captopril, and enalapril. A pivotal quality-of-life study comparing cilazapril, atenolol, and nifedipine demonstrated equivalent diastolic blood pressure reduction across all three agents after six months of therapy, with cilazapril and atenolol exhibiting comparable quality-of-life outcomes [1] [3]. The hemodynamic profile shows preferential reduction in peripheral vascular resistance without compensatory tachycardia, preserving organ perfusion. Unique among angiotensin-converting enzyme inhibitors, cilazapril monohydrate demonstrates potential vascular protective effects through inhibition of pathologic vascular smooth muscle proliferation following endothelial injury, suggesting benefits beyond blood pressure reduction [6].

Heart Failure Management

Cilazapril monohydrate produces significant hemodynamic improvements in congestive heart failure patients through balanced vasodilation. Single-dose studies (1.25-5 mg) demonstrate:

  • Dose-dependent reduction in pulmonary capillary wedge pressure (up to 30%)
  • Significant decrease in systemic vascular resistance (25-32%)
  • Increased cardiac index (15-22%) without affecting heart rate [8]

Table 2: Clinical Outcomes in Heart Failure Trials

ParameterCilazapril 1-5 mg/dayPlacebo
Exercise Duration Increase+12.5% (p<0.01)No significant change
NYHA Class Improvement86% of patients42% of patients
Paroxysmal Nocturnal DyspneaSignificant reductionNo significant change
Diuretic RequirementReduced in 68%No significant change

Long-term administration (0.5-15 mg daily for up to 57 months) in 1,163 heart failure patients demonstrates sustained clinical improvement, with 86% showing symptomatic improvement at doses ≤5 mg daily. Only 12% required the maximum 5 mg dose, indicating effective disease management at lower exposure levels [8]. The hemodynamic benefits translate to functional improvement, evidenced by prolonged predose exercise tolerance and reduced heart failure symptom scores during 12-week controlled trials [3] [8].

Special Pharmacodynamic Properties

Beyond standard angiotensin-converting enzyme inhibitor effects, cilazapril monohydrate exhibits distinctive properties:

  • High Angiotensin-Converting Enzyme Binding Affinity: Maximal enzyme inhibition exceeding 90% at 1-5 mg doses, with dose-proportional inhibition observed within this range [2]
  • Extended Pharmacodynamic Activity: Despite cilazaprilat's 9-hour elimination half-life, angiotensin-converting enzyme inhibition persists beyond 24 hours due to tight enzyme binding, supporting once-daily dosing [1] [3]
  • Renal Elimination Profile: 91% renal excretion unchanged, necessitating dose adjustment in renal impairment but minimizing metabolic interactions [2] [3]
  • Metabolic Neutrality: Unlike thiazide or beta-blocker therapies, cilazapril exhibits no detrimental effects on glucose homeostasis or lipid profiles, making it suitable for metabolic syndrome patients [3] [6]

These properties establish cilazapril monohydrate as a clinically significant option in international cardiovascular pharmacotherapy, particularly where once-daily dosing and metabolic neutrality are prioritized treatment considerations.

Properties

CAS Number

92077-78-6

Product Name

Cilazapril monohydrate

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate

Molecular Formula

C22H33N3O6

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1

InChI Key

JQRZBPFGBRIWSN-YOTVLOEGSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O

Solubility

Water (25 ºC) 0.5 g/100 mL
1.06e+00 g/L

Synonyms

Cilazapril
Cilazapril Anhydrous
Cilazapril Hydrate
Cilazapril Monohydrate
Cilazapril Monohydrobromide
Cilazapril, (S*)-Isomer
Cilazapril, Anhydrous
Inhibace
Ro 31 2848
Ro 31-2848
Ro 312848
Ro-31-2848
Ro312848

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.